

# Synthesis and characterization of (E)-3-Bromoacrylic acid

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## Compound of Interest

Compound Name: (E)-3-Bromoacrylic Acid

Cat. No.: B1268930

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An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-Bromoacrylic Acid

## Executive Summary

**(E)-3-Bromoacrylic acid** is a halogenated olefinic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialized chemical compounds.<sup>[1]</sup> Its stereochemistry and functional groups—a carboxylic acid and a vinyl bromide—make it a versatile reagent. This document provides a comprehensive technical overview of a primary synthetic route to **(E)-3-Bromoacrylic acid**, detailed experimental protocols for its synthesis and purification, and a full characterization profile based on modern analytical techniques. All quantitative data is presented in structured tables for clarity, and a logical workflow of the process is provided as a visual diagram.

## Physical and Chemical Properties

**(E)-3-Bromoacrylic acid** is a solid at room temperature.<sup>[2][3]</sup> Key physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of (E)-3-Bromoacrylic Acid

Property	Value	Source(s)
IUPAC Name	(E)-3-bromoprop-2-enoic acid	<a href="#">[1]</a>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	150.96 g/mol	<a href="#">[1]</a>
CAS Number	6213-89-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Light beige to brown solid	<a href="#">[3]</a>
Melting Point	117.5-118.5 °C	<a href="#">[3]</a>
Purity (Typical)	95-96%	<a href="#">[2]</a>
pKa (Predicted)	3.73 ± 0.10	<a href="#">[4]</a>
Storage Temperature	Refrigerator (-20°C recommended)	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis of (E)-3-Bromoacrylic Acid

A common and stereoselective method for the synthesis of **(E)-3-Bromoacrylic acid** is the hydrobromination of propionic acid. This reaction involves the anti-addition of hydrogen bromide (HBr) across the carbon-carbon triple bond, leading predominantly to the desired (E)-isomer.

## Synthetic Workflow

The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.



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Caption: Experimental workflow for **(E)-3-Bromoacrylic acid**.

## Experimental Protocol: Synthesis

This protocol describes the hydrobromination of propiolic acid.

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve propiolic acid (1.0 eq) in a suitable solvent such as aqueous acetic acid. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
- Addition of HBr: Slowly add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Extraction: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Extract the aqueous phase with three 50 mL portions of diethyl ether.
- Drying and Concentration: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

## Experimental Protocol: Purification

The crude **(E)-3-Bromoacrylic acid** is purified by recrystallization.

- Solvent Selection: Dissolve the crude solid in a minimum amount of hot water or a mixed solvent system like ethanol/water.
- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to facilitate the formation of crystals.

- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing and Drying: Wash the crystals with a small amount of ice-cold water and dry them under vacuum to obtain the pure **(E)-3-Bromoacrylic acid**.

## Characterization Data

The identity and purity of the synthesized **(E)-3-Bromoacrylic acid** are confirmed through various analytical techniques.

## Spectroscopic Analysis

Spectroscopic data provides structural confirmation of the target molecule. Key data points are summarized in the tables below.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
$^1\text{H}$ NMR	~11.0 - 13.0	Broad Singlet	-	-COOH
7.75	Doublet	~14.0	H-C=C-Br	
6.60	Doublet	~14.0	H-C-COOH	
$^{13}\text{C}$ NMR	~168	Singlet	-	C=O
~135	Singlet	-	CH=CH-Br	
~110	Singlet	-	CH=CH-Br	

Note: NMR chemical shifts can vary slightly based on solvent and concentration.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid) [5]
1610-1630	Medium	C=C stretch (Alkene)
~940	Medium	=C-H bend (trans)
650-750	Medium-Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z Value	Relative Intensity	Assignment
150/152	Varies	[M] <sup>+</sup> (Molecular Ion, showing characteristic Br isotope pattern)
133/135	Varies	[M-OH] <sup>+</sup>
105/107	Varies	[M-COOH] <sup>+</sup>
71	Varies	[M-Br] <sup>+</sup>

## Experimental Protocols: Characterization

- NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.<sup>[6]</sup> Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.
- IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.<sup>[6]</sup> For the KBr method, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
- Mass Spectrometry: Analyze the sample using a GC-MS system or via direct infusion into an ESI-MS or EI-MS instrument to determine the mass-to-charge ratio of the molecular ion and its fragments.<sup>[1][7]</sup>

- Melting Point Determination: Place a small amount of the dry, crystalline product into a capillary tube and determine the melting point range using a calibrated melting point apparatus. A sharp melting point close to the literature value (117.5-118.5 °C) indicates high purity.[3]

## Safety and Handling

**(E)-3-Bromoacrylic acid** is classified as an irritant and is corrosive.[1][2]

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2]
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

This guide provides a foundational framework for the synthesis and analysis of **(E)-3-Bromoacrylic acid**, intended for use by qualified professionals in a laboratory setting.

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